molecular formula C25H23N3O5S B11347497 Ethyl 3-[({[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 3-[({[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11347497
M. Wt: 477.5 g/mol
InChI Key: ZSAOGRCIHUPORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano and dimethoxyphenyl groups, connected to an acetamido benzoate moiety via a sulfanyl linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the pyridine or benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of halogen atoms into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The cyano and dimethoxyphenyl groups may interact with biological receptors or enzymes, leading to various biological effects. The sulfanyl linkage can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: shares structural similarities with other pyridine derivatives and benzoate esters.

    3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDINE: A simpler analog lacking the acetamido benzoate moiety.

    ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: A compound with similar functional groups but different substitution patterns.

Uniqueness

The unique combination of functional groups in ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O5S/c1-4-33-25(30)17-6-5-7-19(12-17)27-23(29)15-34-24-18(14-26)8-10-20(28-24)16-9-11-21(31-2)22(13-16)32-3/h5-13H,4,15H2,1-3H3,(H,27,29)

InChI Key

ZSAOGRCIHUPORF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.